Triptil

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

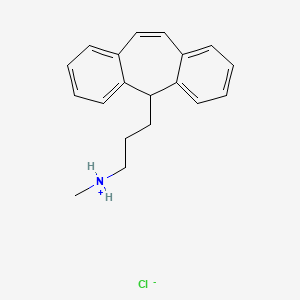

methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQDIIKRQRZXJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Amitriptyline's Neuronal Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of the tricyclic antidepressant amitriptyline (B1667244) in neurons. The document summarizes key quantitative data, details experimental protocols for foundational research in this area, and provides visualizations of the core signaling pathways.

Core-Mechanism: Monoamine Reuptake Inhibition

Amitriptyline's primary therapeutic effect in treating depression is attributed to its ability to block the reuptake of the neurotransmitters serotonin (B10506) (5-hydroxytryptamine, 5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft.[1][2] By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), amitriptyline increases the concentration and prolongs the action of these monoamines in the synapse, leading to enhanced downstream signaling.[1][2] Chronic administration leads to adaptive changes in the nervous system, including the desensitization of presynaptic autoreceptors, which contributes to its long-term therapeutic efficacy.[1]

Signaling Pathway for Monoamine Reuptake Inhibition

Caption: Amitriptyline's inhibition of SERT and NET.

Polypharmacology: Antagonism of Neuronal Receptors

Beyond its effects on monoamine transporters, amitriptyline exhibits antagonist activity at a variety of other neuronal receptors.[3] This broad receptor-binding profile contributes to both its therapeutic effects in other conditions (e.g., chronic pain, migraine) and its side-effect profile.[2][3] The primary antagonistic actions are at muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and alpha-1 adrenergic receptors.[1][3]

Receptor Antagonism by Amitriptyline

Caption: Amitriptyline's antagonism of various neuronal receptors.

Ion Channel Modulation

Amitriptyline also directly modulates the activity of several ion channels, a mechanism that is particularly relevant to its analgesic properties.[3] It is a known blocker of voltage-gated sodium channels, which can reduce neuronal excitability.[3][4]

Neurotrophic and Neuroprotective Effects

Emerging evidence suggests that amitriptyline exerts neurotrophic and neuroprotective effects through its interaction with Tropomyosin receptor kinase A (TrkA) and TrkB, the receptors for nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), respectively.[5][6] Amitriptyline has been shown to directly bind to and activate these receptors, promoting neuronal survival and neurite outgrowth.[5][6] Furthermore, studies have indicated that amitriptyline can increase the expression of BDNF in glial cells.[7]

Amitriptyline's Neurotrophic Signaling Pathway

Caption: Amitriptyline's activation of TrkA/TrkB signaling.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of amitriptyline for its various neuronal targets.

Table 1: Amitriptyline Binding Affinities (Ki) for Neuronal Transporters and Receptors

| Target | Species | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | Human | 3.45 | [8] |

| Norepinephrine Transporter (NET) | Human | 13.3 | [8] |

| Muscarinic M1 Receptor | Human | 11-24 | [8] |

| Muscarinic M2 Receptor | Human | 11-24 | [8] |

| Muscarinic M3 Receptor | Human | 11-24 | [8] |

| Muscarinic M4 Receptor | Human | 11-24 | [8] |

| Muscarinic M5 Receptor | Human | 11-24 | [8] |

| Histamine H1 Receptor | Human | 0.5-1.1 | [8] |

| Histamine H2 Receptor | Human | ~66.1 (pKi 7.18) | [9][10] |

| α1-Adrenergic Receptor | Human | 4.4 | [8] |

| α1-Adrenergic Receptor | Rat | 182 | [11] |

| Dopamine Transporter (DAT) | Human | 2580 | [8] |

| TrkA Receptor | Not Specified | 3000 | [12] |

| TrkB Receptor | Not Specified | 14000 | [12] |

Table 2: Amitriptyline Functional Inhibition (IC50) of Neuronal Channels and Receptors

| Target | State/Condition | IC50 (µM) | Reference |

| Voltage-gated Na+ Channel | Open | 0.26 | [13] |

| Voltage-gated Na+ Channel | Inactivated | 0.51 | [13] |

| Voltage-gated Na+ Channel | Resting | 33 | [13] |

| Human Heart hH1 Na+ Channel | Resting | 24.8 | [2][14] |

| Human Heart hH1 Na+ Channel | Inactivated | 0.58 | [2][14] |

| NMDA Receptor | 4 mM external Ca2+ | 0.72 | [15][16] |

| NMDA Receptor | 0.25 mM external Ca2+ | 220 (trapping open-channel block) | [15][16] |

| Muscarinic Receptor | Not Specified | 1.0 | [5] |

| hERG Potassium Channel | Not Specified | 4.78 | [8] |

| Kv1.1 Potassium Channel | Not Specified | 22 | [17] |

| Kv7.2/7.3 Potassium Channel | Not Specified | 10 | [17] |

Experimental Protocols

Serotonin/Norepinephrine Transporter (SERT/NET) Uptake Assay

This protocol outlines a method to determine the inhibitory activity of a test compound on SERT or NET using a radiolabeled substrate.

Workflow for SERT/NET Uptake Assay

Caption: Workflow for a neurotransmitter uptake assay.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing human SERT or NET.

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Test compound (e.g., amitriptyline) at various concentrations.

-

Radiolabeled substrate: [³H]Serotonin for SERT assay, [³H]Norepinephrine for NET assay.

-

Known SERT/NET inhibitor for control (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).

-

Cell lysis buffer.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Culture: Plate hSERT or hNET expressing cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with pre-warmed uptake buffer. Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor in uptake buffer for 15-30 minutes at 37°C.

-

Uptake Initiation: Initiate the uptake by adding the radiolabeled substrate to each well.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.

-

Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.

-

Lysis and Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis.

Radioligand Binding Assay for Muscarinic M1 Receptor

This protocol describes a method to determine the binding affinity of a test compound to the muscarinic M1 receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Materials:

-

Cell membranes from cells expressing the human muscarinic M1 receptor (e.g., CHO-K1 cells).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand (e.g., [³H]pirenzepine).

-

Test compound (e.g., amitriptyline) at various concentrations.

-

Non-labeled ligand for determining non-specific binding (e.g., atropine).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare a suspension of cell membranes expressing the M1 receptor in assay buffer.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled ligand).

-

Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Recording of Sodium Currents

This protocol provides a general method for recording voltage-gated sodium currents in cultured neurons to assess the effect of a test compound.

Workflow for Whole-Cell Patch Clamp Recording

Caption: Workflow for whole-cell patch clamp recording.

Materials:

-

Cultured neurons (e.g., dorsal root ganglion neurons).

-

Recording chamber and perfusion system.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Borosilicate glass capillaries for patch pipettes.

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Internal solution (e.g., containing CsF, CsCl, EGTA, HEPES).

-

Test compound (e.g., amitriptyline).

Procedure:

-

Cell Preparation: Plate cultured neurons on coverslips for recording.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

-

Recording: In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents. Record baseline currents.

-

Compound Application: Perfuse the recording chamber with the external solution containing the test compound.

-

Recording Post-Application: Record sodium currents in the presence of the compound.

-

Data Analysis: Measure the peak sodium current amplitude before and after compound application to determine the percentage of inhibition. Construct a concentration-response curve to determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. Block of human heart hH1 sodium channels by amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Amitriptyline functionally antagonizes cardiac H2 histamine receptors in transgenic mice and human atria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Effect of amitriptyline on adrenergic receptor number and second messenger function in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. State-dependent block of voltage-gated Na+ channels by amitriptyline via the local anesthetic receptor and its implication for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dual action of amitriptyline on NMDA receptors: enhancement of Ca-dependent desensitization and trapping channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Amitriptyline is a potent blocker of human Kv1.1 and Kv7.2/7.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Triptil discovery and synthesis pathway

An In-depth Technical Guide on the Discovery and Synthesis of Triptolide (B1683669)

Introduction

Triptolide is a potent diterpenoid triepoxide first isolated from the thunder god vine, Tripterygium wilfordii Hook F.[1][2]. This natural product has garnered significant interest from the scientific community due to its broad spectrum of biological activities, including anti-inflammatory, immunosuppressive, anti-fertility, and notably, anti-cancer properties[3][4]. Its complex molecular architecture, featuring three epoxide rings and an α,β-unsaturated lactone, presents a formidable challenge for chemical synthesis and has spurred the development of numerous innovative synthetic strategies[5][6]. This guide provides a comprehensive overview of the discovery of triptolide, its biosynthetic and chemical synthesis pathways, and its mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Discovery and Origin

Triptolide was first isolated and characterized in 1972 by S. Morris Kupchan and his colleagues.[1] The compound was extracted from the roots of Tripterygium wilfordii, a vine used in traditional Chinese medicine for treating conditions like rheumatoid arthritis and systemic lupus erythematosus[1][5]. Kupchan's team identified triptolide's significant anti-leukemic effects, which initiated decades of research into its pharmacological potential[3][5]. However, the natural abundance of triptolide is extremely low (approximately 66.5 μg/g in the plant), making extraction an insufficient source for clinical and research needs and highlighting the importance of synthetic production methods[7].

Biosynthesis Pathway

The biosynthesis of triptolide in T. wilfordii originates from the common upstream pathways of terpenoid synthesis. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP), a product of the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways, to form the diterpene backbone[8][9]. While the complete pathway is still under investigation, key steps have been elucidated. A crucial enzyme, a cytochrome P450 designated as TwCYP728B70, has been identified. This enzyme is believed to catalyze the multi-step oxidation of the diterpene intermediate, miltiradiene, to form dehydroabietic acid, a precursor to triptolide[8]. The subsequent steps, involving the formation of the three epoxide rings and the butenolide D-ring, are complex and involve further enzymatic oxidations, though the specific enzymes for these transformations are not yet fully characterized[5][10].

Below is a conceptual diagram of the early stages of the triptolide biosynthetic pathway.

Total Synthesis Pathways

The structural complexity of triptolide has made its total synthesis a significant goal for organic chemists. Over the years, several distinct strategies have been developed, broadly categorized as follows:

-

Synthesis from Aromatic Precursors: Early approaches utilized commercially available aromatic compounds like 6-methoxy-1-tetralone (B92454) or dehydroabietic acid as starting materials to construct the A/B ring system[5][6].

-

Diels-Alder Reactions: Convergent strategies employing intermolecular Diels-Alder reactions have been used to efficiently construct the core cyclic system[6][11].

-

Cationic Polyene Cyclization: This biomimetic approach mimics the natural cyclization of terpenoid precursors to assemble the polycyclic core of triptolide[6][12].

-

Metal Catalysis: Modern syntheses often feature metal-catalyzed reactions, such as palladium-catalyzed carbonylation, for key bond formations, including the construction of the D-ring lactone[6][12].

Key Total Syntheses of Triptolide

The following table summarizes key milestones in the total synthesis of (±)-Triptolide and its enantiomers.

| Research Group | Year | Key Strategy | Starting Material | Number of Steps | Overall Yield | Reference |

| Berchtold | 1980 | Racemic; Aldol condensation for A-ring | Tetralone derivative | 16 | 1.6% | [6] |

| van Tamelen | 1980 | Asymmetric; Utilized natural chiral pool | L-dehydroabietic acid | ~19 | 0.06% (formal) | [6] |

| Yang | 2002 | Enantioselective; Oxidative radical cyclization | (+)-8-phenylmenthyl ester derivative | 20+ | ~1.0% | [13][14] |

| Sherburn | 2008 | Racemic; Two Diels-Alder reactions | (Z)-3-iodo-4-methylpenta-2,4-dien-1-ol | 10 (formal) | Not specified | [6][11] |

| Li | 2014 | Divergent synthesis; Cationic polycyclization | Commercially available acid | 10 (to intermediate) | 18.5% (to intermediate) | [6][12] |

General Workflow for Total Synthesis

A representative workflow for the total synthesis of triptolide often involves the sequential construction of its complex ring system. The diagram below illustrates a generalized logical flow based on early synthetic approaches.

Mechanism of Action and Signaling Pathways

Triptolide exerts its potent biological effects by interacting with multiple intracellular targets. Its primary mechanism involves the covalent inhibition of the XPB (ERCC3) subunit of the general transcription factor TFIIH[15][16]. This interaction blocks the ATP-dependent helicase activity of XPB, leading to a global inhibition of RNA polymerase II-mediated transcription[17][18]. This transcriptional repression preferentially affects the expression of short-lived mRNAs, including many oncogenes and pro-inflammatory cytokines, explaining its potent anti-cancer and anti-inflammatory activities[17][18].

Beyond transcription, triptolide modulates several critical signaling pathways:

-

NF-κB Pathway: Triptolide is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation and cell survival. It prevents the transactivation of NF-κB, thereby reducing the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6[15][17][19].

-

MAPK and PI3K/Akt Pathways: Triptolide has been shown to modulate the MAPK and PI3K/Akt signaling cascades, which are crucial for cell proliferation, survival, and apoptosis. In many cancer cells, triptolide treatment leads to the downregulation of Akt and mTOR phosphorylation, promoting apoptosis[5][20].

-

Apoptosis Induction: Triptolide induces programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. It can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax, leading to the release of cytochrome c and activation of caspases[20][21].

The diagram below outlines the inhibitory effect of triptolide on the NF-κB signaling pathway.

Experimental Protocols

Due to the complexity and length of total synthesis, this section provides a representative protocol for a key transformation used in the synthesis of triptolide derivatives or prodrugs, which is more broadly applicable. The following protocol is a generalized procedure for the synthesis of a methylthiomethyl (MTM) ether of triptolide, a key intermediate for creating water-soluble prodrugs[22][23].

Protocol: Synthesis of Methylthiomethyl (MTM) Ether of Triptolide

Objective: To introduce a methylthiomethyl protecting group onto the C-14 hydroxyl of triptolide, creating an intermediate for further functionalization.

Materials:

-

Triptolide (1.0 eq)

-

Dimethyl sulfoxide (B87167) (DMSO) (solvent)

-

Acetic anhydride (B1165640) (Ac₂O) (5.0 eq)

-

Anhydrous acetonitrile (B52724) (CH₃CN) (solvent)

-

Dimethyl sulfide (B99878) (DMS) (3.0 eq)

-

Benzoyl peroxide (BPO) (1.5 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure (Method A - Pummerer Rearrangement):

-

Dissolve triptolide (1.0 eq) in a minimal amount of DMSO.

-

Add acetic anhydride (5.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired MTM-protected triptolide.

Procedure (Method B - Alternative):

-

To a solution of triptolide (1.0 eq) in anhydrous acetonitrile, add dimethyl sulfide (3.0 eq)[23].

-

Add benzoyl peroxide (1.5 eq) portion-wise over 10 minutes at room temperature[23].

-

Stir the reaction for 2 hours at room temperature, monitoring by TLC[23].

-

Quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue via flash column chromatography to isolate the MTM ether of triptolide[23].

Expected Outcome: Both methods yield the desired product, though Method B is significantly faster[23]. The reaction may also produce side products such as triptonide, which must be separated during purification[23]. The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

Triptolide remains a molecule of immense interest due to its potent and diverse biological activities. Since its discovery, significant progress has been made in understanding its mode of action and in developing total synthesis routes. While its inherent toxicity remains a major hurdle for clinical development, the synthetic pathways developed not only provide access to the natural product but also enable the creation of analogues and prodrugs with improved therapeutic windows[16][22]. Future research will likely focus on refining synthetic strategies, further elucidating the biosynthetic pathway for potential biotechnological production, and developing targeted delivery systems to harness triptolide's therapeutic power while minimizing its toxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Immunosuppressant discovery from Tripterygium wilfordii Hook f: the novel triptolide analog (5R)-5-hydroxytriptolide (LLDT-8) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of the total syntheses of triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mcgill.ca [mcgill.ca]

- 11. Formal total synthesis of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 16. Triptolide - Wikipedia [en.wikipedia.org]

- 17. What is Triptolide used for? [synapse.patsnap.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targets and molecular mechanisms of triptolide in cancer therapy - Chinese Journal of Cancer Research [cjcrcn.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Pharmacodynamics of Amitriptyline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amitriptyline (B1667244) hydrochloride, a prototypical tricyclic antidepressant (TCA), has been a cornerstone in the treatment of major depressive disorder and a variety of other conditions, including neuropathic pain and migraine prophylaxis. Its therapeutic efficacy and side-effect profile are dictated by a complex and multifaceted pharmacodynamic portfolio. This technical guide provides a comprehensive overview of the core pharmacodynamic properties of amitriptyline, with a focus on its interactions with neurotransmitter transporters, receptors, and ion channels, presented with quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Primary Mechanism of Action: Monoamine Reuptake Inhibition

Amitriptyline's principal antidepressant and analgesic effects are attributed to its ability to block the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft.[1][2] By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), amitriptyline increases the concentration and prolongs the action of these neurotransmitters in the synapse.[1][2][3]

Quantitative Analysis of Transporter Inhibition

The inhibitory potency of amitriptyline at SERT and NET is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values are determined through neurotransmitter reuptake inhibition assays.

| Transporter | Ligand/Substrate | IC50 (nM) | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | [3H]5-HT | 235 | 3.45 | [4] |

| Norepinephrine Transporter (NET) | [3H]Norepinephrine | - | 13.3 | [4] |

| Dopamine Transporter (DAT) | - | - | 2580 | [5][6] |

Receptor Antagonism: A Broad Spectrum of Activity

Amitriptyline exhibits significant antagonist activity at a variety of G-protein coupled receptors (GPCRs), which contributes to both its therapeutic effects (e.g., sedation) and its adverse side-effect profile (e.g., anticholinergic effects, orthostatic hypotension).[1][3]

Quantitative Receptor Binding Affinities

The affinity of amitriptyline for various receptors is determined using radioligand binding assays, with results typically expressed as the inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| Muscarinic Acetylcholine | |||

| M1, M2, M3, M4, M5 | --INVALID-LINK---QNB | 11-24 | [5] |

| M1 (Human Brain) | --INVALID-LINK---QNB | 18 | [7] |

| Histamine | |||

| H1 | [3H]Mepyramine | 0.5-1.1 | [5] |

| H2 | - | pKi 7.18 | [8][9] |

| Adrenergic | |||

| α1A | [3H]Prazosin | 4.4 | [5] |

| α1B | [3H]Prazosin | Weaker affinity than α1A/α1D | [10] |

| α1D | [3H]Prazosin | Higher affinity than α1B | [10] |

| Serotonin | |||

| 5-HT2A | - | 7.31 | [4] |

| 5-HT2C | - | - | [11] |

Note: pKi is the negative logarithm of the Ki value.

Modulation of Ion Channels

Amitriptyline's effects extend to the modulation of various voltage-gated ion channels. This activity is particularly relevant to its analgesic properties and its cardiotoxic potential in overdose situations.[1][12]

Quantitative Ion Channel Blockade

The inhibitory effects of amitriptyline on ion channels are often assessed using whole-cell patch-clamp techniques, with potency expressed as IC50 values.

| Channel Type | State/Condition | IC50 (µM) | Reference |

| Voltage-Gated Sodium Channels (NaV) | |||

| hH1 (Cardiac) - Resting State | - | 24.8 | [13] |

| hH1 (Cardiac) - Inactivated State | - | 0.58 | [13] |

| Rat Skeletal Muscle - Open Channel | - | 0.26 | [14][15] |

| Rat Skeletal Muscle - Inactivated Channel | - | 0.51 | [14][15] |

| Rat Skeletal Muscle - Resting Channel | - | 33 | [14][15] |

| Voltage-Gated Potassium Channels (KV) | |||

| Rabbit Coronary Artery Smooth Muscle | - | 2.2 | [15] |

| hERG | - | 4.78 | [5] |

| Kv1.1 | - | 22 | [16] |

| Kv7.2/7.3 | - | 10 | [16] |

| Voltage-Gated Calcium Channels (CaV) | |||

| L-type (Rat Cardiomyocytes) | - | 23.2 | [17] |

| K+-induced Ca2+ uptake (Rat Brain Synaptosomes) | - | 26-31 | [18] |

Downstream Signaling Pathways

Recent research has unveiled that amitriptyline's actions are not limited to direct transporter and receptor interactions but also involve the modulation of intracellular signaling cascades, notably neurotrophic factor pathways.

TrkA and TrkB Receptor Agonism

Amitriptyline has been shown to directly bind to and activate Tropomyosin receptor kinase A (TrkA) and TrkB, the receptors for Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), respectively.[19] This activation promotes neurotrophic activity and may contribute to its therapeutic effects beyond simple monoamine reuptake inhibition.[19] This agonistic action can trigger downstream signaling, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway.[20]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Amitriptyline's primary mechanism of action.

Caption: Downstream TrkA/TrkB signaling pathway activated by amitriptyline.

Caption: Experimental workflow for a radioligand competition binding assay.

Detailed Experimental Protocols

Radioligand Competition Binding Assay (for Receptor Affinity)

This assay determines the affinity (Ki) of a test compound (amitriptyline) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

-

Membrane Preparation:

-

Homogenize tissue or cells known to express the target receptor in a cold buffer solution.

-

Perform differential centrifugation to isolate the membrane fraction containing the receptors.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[11]

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Contains membranes and a fixed concentration of radioligand.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

-

Competition: Contains membranes, radioligand, and varying concentrations of amitriptyline.[2][11]

-

-

-

Incubation:

-

Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2]

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Detection and Analysis:

-

Place the dried filter discs into scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the logarithm of the amitriptyline concentration to generate a competition curve.

-

Determine the IC50 value from the curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of amitriptyline to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [3H]5-HT) into cells expressing the corresponding transporter (SERT).

-

Cell Culture:

-

Culture a cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells) in appropriate culture plates.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of amitriptyline for a short period.

-

Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter.

-

Allow the uptake to proceed for a defined time at 37°C.

-

Terminate the reaction by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabel.

-

-

Detection and Analysis:

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the percentage of inhibition of uptake at each amitriptyline concentration compared to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the amitriptyline concentration to calculate the IC50 value.

-

Whole-Cell Patch Clamp Electrophysiology (for Ion Channel Blockade)

This technique allows for the direct measurement of ion currents through channels in the membrane of a single cell, and how these currents are affected by a drug like amitriptyline.

-

Cell Preparation:

-

Patch-Clamp Recording:

-

Use a glass micropipette with a very fine tip to form a high-resistance seal ("giga-seal") with the cell membrane.

-

Apply a brief suction to rupture the patch of membrane under the pipette tip, establishing a "whole-cell" configuration that allows control of the membrane potential and measurement of the total ion current from the cell.

-

Apply specific voltage protocols to elicit currents from the ion channel of interest (e.g., a depolarizing step to activate sodium channels).

-

-

Drug Application:

-

After obtaining a stable baseline recording of the ion currents, perfuse the cell with a solution containing a known concentration of amitriptyline.

-

-

Data Acquisition and Analysis:

-

Record the ion currents before, during, and after the application of amitriptyline.

-

Measure the reduction in the peak current amplitude in the presence of the drug.

-

Construct a concentration-response curve by applying multiple concentrations of amitriptyline and plotting the percentage of current inhibition against the drug concentration to determine the IC50 value.[21]

-

Conclusion

The pharmacodynamic profile of amitriptyline hydrochloride is remarkably broad, extending beyond its classical role as a monoamine reuptake inhibitor. Its interactions with a wide array of receptors and ion channels are crucial in defining its overall clinical utility and its potential for adverse effects. A thorough understanding of these multifaceted interactions, supported by quantitative data and detailed experimental methodologies, is essential for the rational use of amitriptyline in current therapeutic practice and for the development of novel compounds with improved efficacy and safety profiles. The continued exploration of its downstream signaling effects, such as the activation of Trk receptors, may open new avenues for its application in neurodegenerative and other disorders.

References

- 1. Amitriptyline modulation of Na(+) channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. State-dependent block of voltage-gated Na+ channels by amitriptyline via the local anesthetic receptor and its implication for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of TrkB receptor tyrosine kinase and its internalization by neuronal activity and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DOT Language | Graphviz [graphviz.org]

- 21. login.medscape.com [login.medscape.com]

In Vitro Effects of Amitriptyline on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of the tricyclic antidepressant amitriptyline (B1667244) on various cell lines. Traditionally prescribed for depression and neuropathic pain, a growing body of preclinical evidence highlights its cytotoxic and modulatory effects on cellular processes, suggesting its potential for repurposing in oncology and other therapeutic areas. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved in amitriptyline's cellular mechanisms of action.

Quantitative Data Summary: Cytotoxic and Proliferative Effects

Amitriptyline exhibits a dose- and time-dependent cytotoxic effect on a range of cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of its potency. The following tables summarize the IC50 values and other quantitative effects of amitriptyline across various cancer and non-cancer cell lines.

Table 1: IC50 Values of Amitriptyline on Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |

| SH-SY5Y | Neuroblastoma | 24 hours | 81.03 | [1] |

| SH-SY5Y | Neuroblastoma | 48 hours | 59.78 | [1] |

| SH-SY5Y | Neuroblastoma | 72 hours | 43.60 | [1] |

| MCF7 | Breast Cancer | 24 hours | ~4763 (1321 µg/mL) | [1] |

| MCF7 | Breast Cancer | 48 hours | ~3177 (881 µg/mL) | [1] |

| A2780 | Ovarian Cancer | 24 hours | ~4126 (1144 µg/mL) | [1] |

| A2780 | Ovarian Cancer | 48 hours | ~3863 (1071 µg/mL) | [1] |

| HTB114 | Uterine Leiomyosarcoma | 48 hours | ~4 | [2] |

Note: µg/mL to µM conversion is approximated using a molar mass of 277.4 g/mol for amitriptyline.

Table 2: Effects of Amitriptyline on Cell Proliferation and Colony Formation

| Cell Line | Effect | Concentration | Duration | Reference |

| SH-SY5Y | Reduced clonogenic capacity | 15-60 µM | 12 days | [3] |

| B16.f10 | Inhibited colony growth | > 5 µM | Not Specified | |

| B16.f10, C-3 | Suppressed DNA synthesis | 30 µM | Not Specified | |

| HTB114 | Reduced cell viability and proliferation | Not Specified | 48-72 hours | [2] |

Core Signaling Pathways Modulated by Amitriptyline

Amitriptyline's effects on cell fate are mediated through the modulation of several key signaling pathways. These include the induction of apoptosis, regulation of autophagy, and activation of neurotrophic receptor signaling.

Induction of Apoptosis

Amitriptyline has been shown to induce apoptosis in various cell lines through the intrinsic pathway.[4] This process is often initiated by mitochondrial dysfunction, leading to the release of pro-apoptotic factors. In some cancer cells, amitriptyline enhances apoptosis by upregulating death receptors.[5]

Modulation of Autophagy

The role of amitriptyline in autophagy is complex and appears to be cell-type dependent. In some instances, it induces autophagy as a pro-survival mechanism, while in others, it blocks autophagic flux, leading to the accumulation of autophagosomes and sensitization to apoptosis.[6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Antidepressant Drug Amitriptyline Affects Human SH-SY5Y Neuroblastoma Cell Proliferation and Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sensitizing TRAIL‑resistant A549 lung cancer cells and enhancing TRAIL‑induced apoptosis with the antidepressant amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Antidepressant Drug Amitriptyline Affects Human SH-SY5Y Neuroblastoma Cell Proliferation and Modulates Autophagy [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of Amitriptyline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of amitriptyline (B1667244) hydrochloride, focusing on its solubility and stability. The information herein is intended to support research, formulation development, and analytical studies involving this widely used tricyclic antidepressant.

Core Physicochemical Properties

Amitriptyline hydrochloride is the hydrochloride salt of amitriptyline, a dibenzocycloheptadiene derivative.[1] It presents as a white, odorless, crystalline powder with a bitter taste.[1][2]

Molecular Formula: C₂₀H₂₃N·HCl[3]

Molecular Weight: 313.87 g/mol [1][3]

pKa: 9.4 (in water at 25°C)[4]

Solubility Profile

Amitriptyline hydrochloride is known to be freely soluble in water, ethanol (B145695), and chloroform.[1][2][4][5] Its solubility is a critical parameter for formulation design, influencing dissolution rates and bioavailability.

Solubility in Various Solvents

The solubility of amitriptyline hydrochloride has been determined in a range of solvents, demonstrating its versatility for different formulation and analytical applications.

| Solvent | Solubility (mg/mL) | Molar Concentration | Temperature (°C) | Reference |

| Water | Freely Soluble | ~100 mM | Room Temperature | [2][3] |

| Ethanol | Freely Soluble | - | - | [2][4] |

| Chloroform | Very Soluble | - | - | [4] |

| DMSO | ~25 mg/mL | ~100 mM | Room Temperature | [3][6] |

| Dimethyl Formamide | ~25 mg/mL | - | Room Temperature | [6] |

| PBS (pH 7.2) | ~0.5 mg/mL | - | Room Temperature | [6] |

A more detailed study determined the mole fraction solubility of amitriptyline hydrochloride in thirteen different organic solvents at temperatures ranging from 283.15 K to 323.15 K. The solubility was found to increase with temperature in all tested solvents. At 298.15 K (25°C), the mole fraction solubility followed the order: methanol (B129727) > 2-methoxyethanol (B45455) > 2-ethoxyethanol (B86334) > 2-propoxyethanol (B165432) > ethanol > 2-butoxyethanol (B58217) > n-propanol > N-Methyl pyrrolidone (NMP) > N,N-Dimethylformamide (DMF) > n-butanol > n-pentanol > n-hexanol > n-heptanol > n-octanol.[7]

pH-Dependent Solubility

The pH of a 1 in 20 solution of amitriptyline hydrochloride in water is between 4.0 and 5.0.[2] Being the salt of a weak base, its solubility is pH-dependent. In acidic to neutral solutions, it exists predominantly in its ionized, more soluble form. As the pH increases above its pKa of 9.4, the free base, which is practically insoluble in water, will precipitate.[8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[9][10]

Objective: To determine the saturation concentration of amitriptyline hydrochloride in a specific solvent at a controlled temperature.

Materials:

-

Amitriptyline hydrochloride powder

-

Solvent of interest (e.g., purified water, buffer of specific pH)

-

Volumetric flasks

-

Shaker bath or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for concentration analysis

Procedure:

-

Add an excess amount of amitriptyline hydrochloride to a known volume of the solvent in a sealed container. The excess solid should be visually apparent.

-

Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[10] Preliminary studies can determine the time required to reach a plateau in concentration.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To avoid contamination with undissolved solid, centrifugation followed by filtration is recommended.

-

Dilute the clear, saturated solution with the appropriate solvent to a concentration within the validated range of the analytical method.

-

Determine the concentration of amitriptyline hydrochloride in the diluted sample using a validated analytical method.

-

Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate.

Stability Profile

The stability of amitriptyline hydrochloride is a critical factor for its formulation, storage, and therapeutic efficacy. Degradation can lead to loss of potency and the formation of potentially toxic byproducts. The primary degradation pathways for amitriptyline hydrochloride include oxidation, hydrolysis, and photolysis.[11][12][13]

Thermal Stability

Amitriptyline as a neat substance has high thermal stability up to 188°C.[14][15] However, in solution, its stability is more limited. A study on a commercial aqueous solution of amitriptyline hydrochloride showed no significant degradation when stored at 80°C for up to 3 months.[16] Another study noted a 1.3% degradation over 90 days under the same conditions.[14] In solid form, dry heat at 105°C for 24 hours has been used in forced degradation studies to induce thermal degradation.[12][17]

pH and Hydrolytic Stability

Hydrolytic degradation is significantly influenced by pH.[14] Forced degradation studies typically employ acidic and basic conditions to evaluate the susceptibility to hydrolysis. Common conditions include treatment with 5 M HCl at 80°C for 1 hour and 5 M NaOH at 80°C for 1 hour.[17] The optimal pH for the stability of amitriptyline hydrochloride in aqueous solutions is generally recommended to be in the range of 4 to 6.[18]

Oxidative Stability

Oxidation is a major degradation pathway for tricyclic antidepressants like amitriptyline.[14][18] This process can be catalyzed by trace metal ions.[18][19] Forced degradation studies often use 6% hydrogen peroxide at room temperature for 1 hour to induce oxidative degradation.[12][17] The use of chelating agents like edetate disodium (B8443419) (EDTA) has been shown to stabilize aqueous solutions of amitriptyline hydrochloride, presumably by chelating metal ion contaminants that can leach from storage containers.[19][20][21]

Photostability

Amitriptyline hydrochloride is sensitive to light.[18] Aqueous solutions should be protected from light to prevent photodegradation.[22] Studies have shown that solutions are stable for at least 8 weeks at room temperature when protected from light.[22] Photostability testing, as per ICH Q1B guidelines, involves exposing the drug substance to UV-Vis light to assess its potential for degradation.[12] While direct photodegradation in water is slow, the process can be accelerated in the presence of photosensitizers like fulvic acid, which is relevant for environmental fate studies.[15][23]

Stability in Formulations

The stability of amitriptyline hydrochloride in extemporaneously compounded oral suspensions has been studied. In a sugar-free, paraben-free vehicle (PCCA SuspendIt), suspensions at concentrations of 1 mg/mL and 5 mg/mL were found to be physically, chemically, and microbiologically stable for 185 days when stored in amber plastic bottles at both refrigerated (5°C) and room temperature (25°C) conditions.[24]

Summary of Stability Data

| Condition | Observation | Reference |

| Thermal (Aqueous Solution) | No significant degradation at 80°C for 3 months. | [16] |

| Thermal (Solid State) | Stable up to 188°C. | [14][15] |

| pH | Optimal stability in the pH range of 4 to 6. | [18] |

| Hydrolysis (Forced) | Degradation observed with 5 M HCl and 5 M NaOH at 80°C. | [17] |

| Oxidation (Forced) | Degradation observed with 6% H₂O₂ at 25°C. | [12][17] |

| Photostability | Sensitive to light; solutions should be protected. Stable for at least 8 weeks when protected from light. | [18][22] |

| Formulation (Suspension) | Stable for 185 days at 5°C and 25°C in PCCA SuspendIt. | [24] |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[14]

Objective: To identify potential degradation products and pathways for amitriptyline hydrochloride under various stress conditions.

Materials:

-

Amitriptyline hydrochloride

-

Hydrochloric acid (e.g., 5 M)

-

Sodium hydroxide (B78521) (e.g., 5 M)

-

Hydrogen peroxide (e.g., 6%)

-

Purified water

-

Hot air oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve amitriptyline hydrochloride in 5 M HCl and heat at 80°C for 1 hour. Cool and neutralize the solution.[17]

-

Base Hydrolysis: Dissolve amitriptyline hydrochloride in 5 M NaOH and heat at 80°C for 1 hour. Cool and neutralize the solution.[17]

-

Oxidative Degradation: Dissolve amitriptyline hydrochloride in 6% H₂O₂ and keep at 25°C for 1 hour.[17]

-

Thermal Degradation: Expose solid amitriptyline hydrochloride powder to 105°C in a hot air oven for 24 hours.[12][17]

-

Photolytic Degradation: Expose solid amitriptyline hydrochloride powder to UV-Vis light according to ICH Q1B guidelines.[12]

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from all major degradation products.

Visualizations

Experimental Workflow: Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Logical Relationship: Factors Affecting Amitriptyline HCl Stability

Caption: Key factors influencing the stability of amitriptyline hydrochloride.

Signaling Pathway: Major Degradation Routes

Caption: Major degradation pathways of amitriptyline hydrochloride under stress.

References

- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. rndsystems.com [rndsystems.com]

- 4. amitriptyline hydrochloride [chemister.ru]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fip.org [fip.org]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. [PDF] An Overview of Degradation Strategies for Amitriptyline | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. An Overview of Degradation Strategies for Amitriptyline [ouci.dntb.gov.ua]

- 14. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Stability of amitriptyline hydrochloride in a commercial aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemical Stability of Amitriptyline Hydrochloride in Oral Liquid Dosage Forms - ProQuest [proquest.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Physicochemical and Microbiological Stability of Amitriptyline Hydrochloride Oral Liquid Dosage Forms in PCCA Base, SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]

Amitriptyline's Effects on Neurotransmitter Reuptake: A Technical Guide

Abstract

Amitriptyline (B1667244), a cornerstone tricyclic antidepressant (TCA), exerts its primary therapeutic effects by modulating synaptic concentrations of monoamine neurotransmitters. This technical guide provides an in-depth analysis of amitriptyline's pharmacological profile, with a core focus on its interaction with neurotransmitter reuptake transporters. We present a comprehensive summary of its binding affinities and inhibitory concentrations for the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), alongside its significant off-target activities. Detailed experimental protocols for assessing transporter inhibition are provided, and key signaling pathways are visualized to offer a complete mechanistic overview for the research and drug development professional.

Introduction

Amitriptyline is a tertiary amine tricyclic antidepressant that has been in clinical use for decades for the treatment of major depressive disorder and a range of other conditions, including anxiety disorders, chronic pain, and migraine prophylaxis[1]. Its therapeutic efficacy is primarily attributed to its potent ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) at presynaptic terminals, thereby increasing the availability of these neurotransmitters in the synaptic cleft[1]. Unlike more modern selective inhibitors, amitriptyline possesses a broad pharmacological footprint, with high affinity for several other neuroreceptors, which contributes to both its therapeutic profile and its notable side effects[1][2][3]. This guide delves into the core molecular interactions that define its mechanism of action.

Primary Mechanism of Action: Neurotransmitter Reuptake Inhibition

The principal mechanism of amitriptyline involves the competitive inhibition of SERT and NET[1][4]. By binding to these transporter proteins, it prevents the re-clearance of serotonin and norepinephrine from the synapse, prolonging their dwell time and enhancing downstream signaling at postsynaptic receptors[1]. This dual-action inhibition is crucial to its antidepressant and analgesic effects. Its affinity for the dopamine transporter (DAT) is significantly lower, classifying it as a serotonin-norepinephrine reuptake inhibitor (SNRI) rather than a triple reuptake inhibitor[2].

Figure 1. Mechanism of Amitriptyline at the Synapse.

Quantitative Pharmacological Profile

The affinity of a compound for its target is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates higher potency. The following tables summarize the binding affinities and functional inhibition data for amitriptyline across key central nervous system targets.

Table 1: Monoamine Transporter Affinities

| Transporter | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) |

|---|---|---|

| Serotonin (SERT) | 4.3 - 15 | 18 - 98 |

| Norepinephrine (NET) | 18 - 46 | 35 - 100 |

| Dopamine (DAT) | >1000 | 3,340 - 8,500 |

Data compiled from multiple sources[2]. Ranges represent variability across different studies and assay conditions.

Table 2: Off-Target Receptor Affinities

| Receptor | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) | Clinical Relevance |

|---|---|---|---|

| Histamine H1 | 0.9 - 1.1 | 1.0 | Sedation, weight gain[1][3] |

| Muscarinic M1 | 13 - 25 | 15 - 66[5] | Anticholinergic effects (dry mouth, confusion)[1][3] |

| Muscarinic M2 | 41 | 42 - 100[5] | Cardiac effects, anticholinergic effects[5] |

| Muscarinic M3 | 21 | - | Anticholinergic effects[3] |

| Muscarinic M4 | 15 | - | Anticholinergic effects |

| α1-Adrenergic | 4.3 - 29 | 27 | Orthostatic hypotension, dizziness[1] |

| 5-HT2A | 14 - 28 | 31 | Potential anxiolytic/antipsychotic effects |

Data compiled from multiple sources[2][5][6]. Bold values indicate high-affinity interactions.

Experimental Protocols

Determining the quantitative data presented above relies on standardized in vitro assays. Radioligand binding and neurotransmitter uptake assays are the gold-standard methods for characterizing a compound's interaction with monoamine transporters[7][8].

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a test compound (amitriptyline) by quantifying its ability to displace a specific high-affinity radioligand from the target transporter.

-

Objective: To determine the equilibrium dissociation constant (Ki) of amitriptyline for SERT, NET, or DAT.

-

Materials:

-

Cell membrane preparations from cell lines stably expressing human SERT, NET, or DAT[9].

-

Radioligands: e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT.

-

Test Compound: Amitriptyline, serially diluted.

-

Displacer: A high concentration of a known non-radiolabeled inhibitor to determine non-specific binding (e.g., 10 µM Fluoxetine for SERT)[9].

-

Assay Buffer (e.g., Tris-HCl with appropriate salts).

-

Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand), Non-Specific Binding (membranes + radioligand + high concentration of displacer), and competitive binding (membranes + radioligand + serial dilutions of amitriptyline)[9].

-

Incubation: Add membrane preparations, radioligand, and test compounds to the wells. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium[9].

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand[10].

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand[10].

-

Quantification: Place filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter[10].

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of amitriptyline to generate a sigmoidal competition curve.

-

Determine the IC50 value from the curve (the concentration of amitriptyline that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Synaptosome Uptake Assay (for IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the active transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters[11][12].

-

Objective: To determine the IC50 of amitriptyline for inhibiting the uptake of serotonin or norepinephrine.

-

Materials:

-

Synaptosomal preparation from specific rat brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT/NET)[11][12].

-

Radiolabeled Neurotransmitters: [³H]-Serotonin or [³H]-Norepinephrine[10].

-

Test Compound: Amitriptyline, serially diluted.

-

Selective Inhibitors: To define non-specific uptake (e.g., 10 µM Fluoxetine for SERT)[10].

-

Buffer (e.g., Krebs-Ringer-HEPES buffer), often containing a monoamine oxidase (MAO) inhibitor to prevent substrate degradation[10].

-

Filtration apparatus and liquid scintillation counter.

-

-

Procedure:

-

Preparation: Dilute the synaptosomal preparation in buffer to the desired protein concentration[10].

-

Pre-incubation: In a 96-well plate, add the synaptosomal suspension to wells containing either vehicle, a high concentration of a selective inhibitor (for non-specific uptake), or varying concentrations of amitriptyline. Pre-incubate at 37°C for 10-15 minutes[10].

-

Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to all wells[10].

-

Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake[10].

-

Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel[10].

-

Quantification: Measure the radioactivity retained on the filters (representing neurotransmitter taken up by synaptosomes) using a liquid scintillation counter[10].

-

-

Data Analysis:

-

Calculate Specific Uptake = Total Uptake (vehicle) - Non-Specific Uptake (selective inhibitor).

-

Determine the percentage of inhibition for each amitriptyline concentration relative to the specific uptake in the control wells.

-

Plot the percent inhibition against the log concentration of amitriptyline and fit to a sigmoidal dose-response curve to determine the IC50 value.

-

Figure 2. Generalized Workflow for In Vitro Transporter Assays.

Downstream Signaling Pathways

The therapeutic effects of amitriptyline are mediated by the downstream consequences of elevated synaptic serotonin and norepinephrine. These neurotransmitters bind to various G-protein coupled receptors (GPCRs) on the postsynaptic membrane, initiating intracellular signaling cascades.

-

Norepinephrine Signaling: Binding of NE to β-adrenergic receptors typically activates the Gs alpha subunit, which stimulates adenylyl cyclase (AC). AC converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.

-

Serotonin Signaling: Serotonin receptors are diverse. For example, 5-HT4, 5-HT6, and 5-HT7 receptors also couple to Gs to activate the cAMP-PKA pathway[13]. In contrast, 5-HT2 family receptors couple to Gq, activating phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC)[13]. 5-HT1 receptors couple to Gi, which inhibits adenylyl cyclase, thereby reducing cAMP levels[14].

The net effect of these integrated pathways over time is believed to underlie the gradual onset of amitriptyline's antidepressant action, involving changes in receptor sensitivity, gene expression, and neuroplasticity.

References

- 1. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Brief Review of the Pharmacology of Amitriptyline and Clinical Outcomes in Treating Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amitriptyline | Medication A-Z | AttoPGx [attopgx.com]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Interaction of amitriptyline with muscarinic receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. amitriptyline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Synapse: A Technical Guide to the Cellular Pathways Modulated by Amitriptyline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptyline (B1667244), a cornerstone of pharmacotherapy for major depressive disorder for decades, is increasingly recognized for its therapeutic efficacy in a broader range of conditions, notably neuropathic pain. This expanded clinical utility stems from a complex pharmacological profile that extends far beyond its classical mechanism of inhibiting serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake. This technical guide provides an in-depth exploration of the diverse cellular and signaling pathways modulated by amitriptyline, offering a molecular-level understanding of its multifaceted actions. We will delve into its interactions with ion channels, receptor tyrosine kinases, G-protein coupled receptors, and key cellular processes such as autophagy and neuroinflammation. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways to support further research and drug development efforts.

Core Pharmacological Profile: Receptor and Transporter Affinities

Amitriptyline's interaction with a wide array of receptors and transporters underpins both its therapeutic effects and its side-effect profile. The following table summarizes its binding affinities (Ki) for its primary molecular targets.

| Target | Species | Ki (nM) | Reference(s) |

| Serotonin Transporter (SERT) | Human | 3.45 | [1] |

| Norepinephrine Transporter (NET) | Human | 13.3 | [1] |

| Histamine H1 Receptor | Human | 0.5 - 1.1 | [1] |

| Muscarinic M1 Receptor | Human | 11 - 24 | [1] |

| Muscarinic M2 Receptor | Human | 11 - 24 | [1] |

| Muscarinic M3 Receptor | Human | 11 - 24 | [1] |

| Muscarinic M4 Receptor | Human | 11 - 24 | [1] |

| Muscarinic M5 Receptor | Human | 11 - 24 | [1] |

| α1A-Adrenergic Receptor | Human | 4.4 | [1] |

| Dopamine Transporter (DAT) | Human | 2580 | [1] |

Modulation of Voltage-Gated Ion Channels

A critical aspect of amitriptyline's analgesic properties, particularly in neuropathic pain, is its potent blockade of voltage-gated ion channels. This action reduces neuronal hyperexcitability. The inhibitory effects are often state-dependent, with higher affinity for open and inactivated channel states.

| Channel Type / State | Species / Tissue | IC50 (µM) | Reference(s) |

| Sodium Channels | |||

| Nav1.7 (inactivated) | Xenopus oocytes | 4.6 | [2] |

| Nav1.3 (inactivated, with β3) | Xenopus oocytes | 4.5 | [2] |

| Nav1.8 | Xenopus oocytes | Potently inhibited | [2] |

| hH1 (cardiac, resting) | Human Embryonic Kidney (HEK) cells | 24.8 | [3] |

| hH1 (cardiac, inactivated) | Human Embryonic Kidney (HEK) cells | 0.58 | [3] |

| Skeletal Muscle (open) | Human Embryonic Kidney (HEK) cells | 0.26 | [4] |

| Skeletal Muscle (inactivated) | Human Embryonic Kidney (HEK) cells | 0.51 | [4] |

| Skeletal Muscle (resting) | Human Embryonic Kidney (HEK) cells | 33 | [4] |

| Potassium Channels | |||

| hERG (Kv11.1) | - | 4.78 | [1] |

| Kv1.1 | Human Embryonic Kidney (HEK) cells | 22 | [5] |

| Kv7.2/7.3 | Human Embryonic Kidney (HEK) cells | 10 | [5] |

Key Signaling Pathways Modulated by Amitriptyline

Beyond direct receptor and channel interactions, amitriptyline influences several intracellular signaling cascades that are pivotal in neuronal function, inflammation, and cell survival.

Neurotrophic Factor Signaling: TrkA and TrkB Receptor Agonism

Amitriptyline has been shown to directly bind to and activate the Tropomyosin receptor kinase A (TrkA) and TrkB, the receptors for Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), respectively. This agonistic action promotes neuronal survival and neurite outgrowth.

Anti-inflammatory and Neuromodulatory Signaling via A3AR

In models of neuropathic pain, amitriptyline's anti-nociceptive effects are mediated, in part, through the activation of the A3 adenosine (B11128) receptor (A3AR). This leads to the suppression of downstream pro-inflammatory and pain-related signaling pathways.

Regulation of Autophagy

Amitriptyline exhibits a dual and context-dependent role in autophagy. In some cellular models, it can induce autophagy. However, in others, particularly in neuronal cells, it has been shown to inhibit autophagic flux by impairing the fusion of autophagosomes with lysosomes. This latter effect is linked to the activation of the PI3K/Akt/mTOR pathway.

Modulation of Gene Expression

Amitriptyline can induce changes in gene expression through epigenetic mechanisms. For instance, it has been shown to increase the expression of neuroprotective genes like Activating Transcription Factor 3 (Atf3) and Heme Oxygenase 1 (Hmox1) by altering histone modifications in their promoter regions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of amitriptyline's cellular effects.

Protocol 1: Western Blot Analysis of TrkA and Downstream Signaling

Objective: To quantify the phosphorylation status of TrkA, Akt, and ERK1/2 in neuronal cells following amitriptyline treatment.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Primary hippocampal or cortical neurons are cultured to an appropriate density. Cells are then treated with amitriptyline (e.g., 500 nM) or a vehicle control for a specified time (e.g., 30 minutes).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Lysates are cleared by centrifugation.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., p-TrkA, p-Akt, p-ERK1/2). After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. For normalization, membranes are stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the respective proteins. Band intensities are quantified using densitometry software like ImageJ.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of amitriptyline on voltage-gated sodium channels (e.g., Nav1.7) expressed in a heterologous system.

Methodology:

-

Cell Preparation: HEK293 cells stably expressing the human Nav1.7 channel are cultured on glass coverslips.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier. Pipettes are pulled from borosilicate glass and filled with an internal solution (containing, in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH). The external solution contains (in mM: 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; pH adjusted to 7.3 with NaOH).

-

Data Acquisition:

-

Tonic Block (Resting State): From a holding potential of -120 mV (where most channels are in the resting state), a brief depolarizing pulse to -10 mV is applied to elicit a peak current. Amitriptyline is perfused at increasing concentrations, and the reduction in peak current is measured to calculate the IC50.

-

Tonic Block (Inactivated State): The holding potential is set to -70 mV (to induce steady-state inactivation). The same depolarizing pulse is applied. The reduction in the remaining current is measured to determine the IC50 for the inactivated state.

-

Use-Dependent Block: A train of depolarizing pulses (e.g., at 5 Hz) is applied from a holding potential of -120 mV in the presence of a therapeutic concentration of amitriptyline (e.g., 1 µM) to measure the cumulative block of the channel with repeated firing.

-

Protocol 3: Autophagic Flux Measurement (LC3 Turnover Assay)

Objective: To determine whether amitriptyline induces autophagy or inhibits autophagic flux in neuronal cells.

Methodology:

-

Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are cultured and treated with amitriptyline (e.g., 10 µM) for a desired period (e.g., 16 hours). For the last 2-4 hours of treatment, a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM, or Chloroquine, 50 µM) is added to a subset of the wells.

-

Protein Extraction and Western Blot: Cells are lysed, and protein concentration is quantified as described in Protocol 1.

-

Immunoblotting: Western blotting is performed using a primary antibody against LC3. This antibody detects both the cytosolic form (LC3-I, ~18 kDa) and the lipidated, autophagosome-associated form (LC3-II, ~16 kDa). An antibody against a housekeeping protein (e.g., GAPDH) is used for loading control.

-

Data Analysis: The intensity of the LC3-II band is quantified.

-

Interpretation: Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor. If amitriptyline induces autophagy, the amount of LC3-II will be significantly higher in the presence of the inhibitor compared to amitriptyline alone. If amitriptyline inhibits autophagic flux, there will be little to no further increase in LC3-II levels when the lysosomal inhibitor is added, as the degradation pathway is already blocked.

-